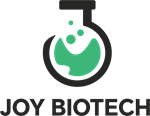- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shanghai Joy Biotech Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shandong Feiyang Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Acutumine and related alkaloids
Acutumine and its related alkaloids are a group of natural products derived from various plants, particularly within the genus Acacia. These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Acutumine is characterized by its unique chemical structure featuring a tricyclic framework with functional groups that contribute to its pharmacological potential.
Structurally, acutumine consists of a central benzene ring fused to two additional rings, with substituents such as hydroxyl and methoxyl groups. This molecular architecture allows for specific interactions at multiple targets in the human body, making it valuable for research into novel therapeutic approaches. Furthermore, due to their structural diversity and biological activities, these alkaloids are of great interest in pharmaceutical development, offering promising leads for drug discovery.
The isolation and purification of acutumine from natural sources require sophisticated techniques, including chromatographic methods and spectroscopic analysis. Their application in modern medicine could potentially lead to the development of new medications with enhanced efficacy and reduced side effects compared to traditional treatments.


-
Potentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic AgentsPotentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic Agents 7-Ethyl-10-hydroxycamptothecin (EHt) is a potent antitumor agent that has garnered significant attention in the field of biomedicine and oncology. As a semi-synthetic derivative of camptothecin, EHt exhibits strong topoisomerase I activity, making it highly effective in targeting...
-
Cepharanthine: A Novel Compound with Therapeutic Potential in Chemical BiopharmaceuticalsCepharanthine: A Novel Compound with Therapeutic Potential in Chemical Biopharmaceuticals Cepharanthine, a naturally occurring alkaloid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Originally isolated from plants such as Carapichea ipecacuanha , Cepharanthine has shown promise as a potential therapeutic agent in various...
-
Cefovecin Sodium: A Novel Chemotherapeutic Agent in BiopharmaceuticalsCefovecin Sodium: A Novel Chemotherapeutic Agent in Biopharmaceuticals Introduction to Cefovecin Sodium Cefovecin sodium is a fourth-generation cephalosporin antibiotic that has garnered significant attention in the field of biopharmaceuticals due to its potent antimicrobial activity and favorable pharmacokinetic properties. This article delves into the chemical structure, therapeutic...
-
Bis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical BiopharmaceuticalsBis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical Biopharmaceuticals Bis(2-Aminoacetoxy)Copper is a newly synthesized copper compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound, with its unique structure and properties, exhibits potential applications as a chemical biopharmaceutical agent. In this...
-
Beraprost Sodium Salt: A Promising Prostacyclin Analogue in BiopharmaceuticalsBeraprost Sodium Salt is a synthetic prostacyclin analogue that has gained significant attention in the field of biopharmaceuticals due to its potent therapeutic effects. Prostacyclins are a class of lipid-derived compounds that play a critical role in regulating blood flow and platelet aggregation. Beraprost, specifically, is known for its ability to mimic the biological actions of prostacyclin...





